

Application Notes and Protocols for CS-003 Free Base

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Compound of Interest		
Compound Name:	CS-003 Free base	
Cat. No.:	B3182035	Get Quote

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Introduction

CS-003 Free base is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2][3] It has shown therapeutic potential in studies related to respiratory diseases associated with neurokinins.[1][2][3] Proper reconstitution and storage of **CS-003** Free base are critical to ensure its stability and activity for reliable experimental results. These application notes provide detailed protocols for the handling, reconstitution, and storage of **CS-003** Free base, along with general safety precautions.

Product Information

Property	Value	Reference
Molecular Formula	C34H38Cl2N2O6S	[2]
Molecular Weight	673.65 g/mol	[2]
CAS Number	191672-52-3	[2]
Target	NK1, NK2, NK3 Receptors	[1][2][3]
Ki Values	NK1: 2.3 nM, NK2: 0.54 nM, NK3: 0.74 nM	[1][2][3]



Reconstitution of CS-003 Free Base

It is imperative to refer to the Certificate of Analysis (CofA) provided by the supplier for any lotspecific handling instructions. The following protocol is a general guideline based on best practices for similar small molecule inhibitors.

Recommended Solvents

While specific solubility data for **CS-003 Free base** is not readily available in the public domain, compounds of this nature are typically soluble in organic solvents.

Solvent	Anticipated Solubility	Notes
DMSO (Dimethyl Sulfoxide)	Likely soluble	Recommended for preparing high-concentration stock solutions.
Ethanol	May be soluble	Use with caution as it can be less suitable for some cellbased assays.
Aqueous Buffers	Likely insoluble	It is not recommended to reconstitute the primary stock in aqueous buffers.

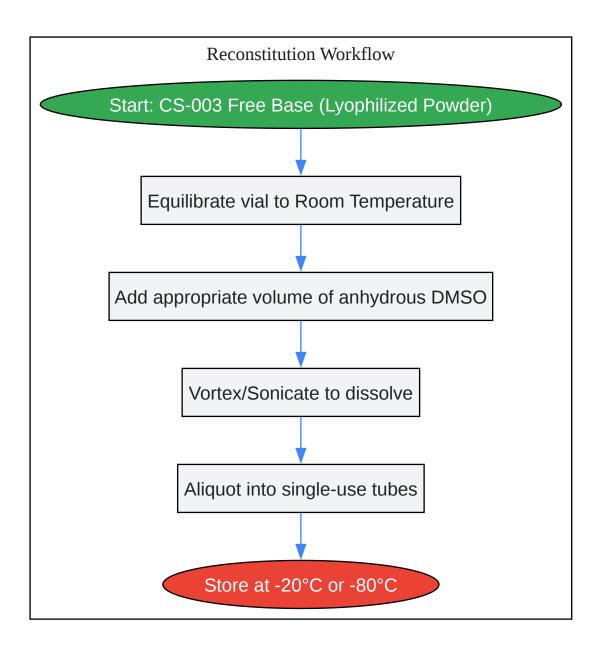
Protocol for Preparing a 10 mM Stock Solution in DMSO

- Preparation: Before opening, bring the vial of CS-003 Free base powder to room temperature for at least 15-20 minutes to prevent moisture condensation.
- Weighing (Optional but Recommended): For precise concentration, it is advisable to reweigh the compound. However, if the amount is pre-weighed by the supplier, you may proceed to the next step.
- Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. The volume can be calculated using the following formula:

Volume of DMSO (μ L) = (mass of compound (mg) / 673.65 g/mol) * 100,000



- Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is
 highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile,
 low-adhesion microcentrifuge tubes.



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Caption: Workflow for reconstituting CS-003 Free base.



Storage of CS-003 Free Base

Proper storage is crucial for maintaining the stability and activity of **CS-003 Free base**. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.[1][2]

Storage Conditions

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 36 months	Keep desiccated and protected from light.
Stock Solution in DMSO	-20°C	1-3 months	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO	-80°C	Up to 6 months	Recommended for longer-term storage of stock solutions. Protect from light.

Note: The storage durations are based on general guidelines for small molecule inhibitors and should be confirmed with stability studies for **CS-003 Free base** if required for long-term projects.

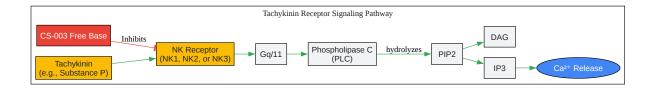
Experimental Protocols In Vitro Inhibition of Neurokinin Receptors

The following is a generalized protocol for assessing the inhibitory activity of **CS-003 Free base** on NK1, NK2, or NK3 receptor-mediated signaling in a cell-based assay.

- Cell Culture: Culture cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate growth medium.
- Assay Preparation: Seed the cells in a suitable multi-well plate and allow them to adhere overnight.



- Compound Preparation: Prepare a dilution series of the CS-003 Free base stock solution in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest concentration of CS-003).
- Pre-incubation: Pre-incubate the cells with the diluted **CS-003 Free base** or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
- Agonist Stimulation: Add the respective neurokinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) to the wells to stimulate the receptors.
- Signal Detection: After a defined incubation time, measure the downstream signaling response. This could be, for example, a calcium flux assay or an inositol phosphate accumulation assay.
- Data Analysis: Calculate the percent inhibition for each concentration of CS-003 Free base and determine the IC₅₀ or pA₂ value.



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Caption: CS-003 Free base inhibits tachykinin receptor signaling.

Safety and Handling

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling CS-003 Free base.
- Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.



 Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The information provided in these application notes is for guidance only and is based on publicly available data and general laboratory practices. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct their own validation studies. Always consult the product-specific Certificate of Analysis and Safety Data Sheet (SDS) provided by the supplier.

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